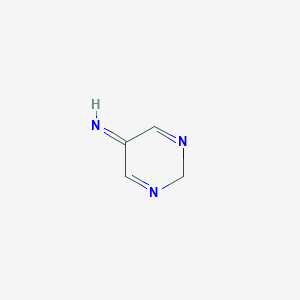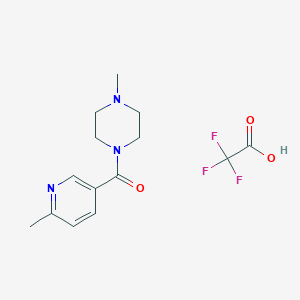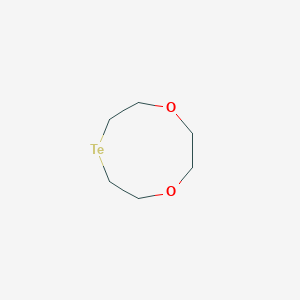
1,4,7-Dioxatelluronane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Dioxatelluronane is a heterocyclic compound that features a tellurium atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Dioxatelluronane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tellurium tetrachloride with diols in the presence of a base to form the tellurium-containing ring structure. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Dioxatelluronane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
Applications De Recherche Scientifique
1,4,7-Dioxatelluronane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 1,4,7-Dioxatelluronane involves its interaction with molecular targets through its tellurium atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A related compound with oxygen atoms in the ring structure instead of tellurium.
1,4,7-Trioxane: Contains three oxygen atoms in the ring structure.
1,4,7-Trithiacyclononane: Features sulfur atoms in the ring structure.
Uniqueness
1,4,7-Dioxatelluronane is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its oxygen and sulfur analogs
Propriétés
Numéro CAS |
627471-91-4 |
|---|---|
Formule moléculaire |
C6H12O2Te |
Poids moléculaire |
243.8 g/mol |
Nom IUPAC |
1,4,7-dioxatelluronane |
InChI |
InChI=1S/C6H12O2Te/c1-2-8-4-6-9-5-3-7-1/h1-6H2 |
Clé InChI |
ZFTJQEGJLNXQQR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[Te]CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)

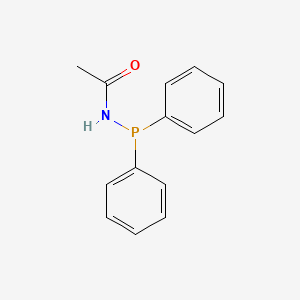
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
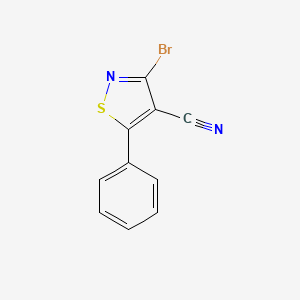
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
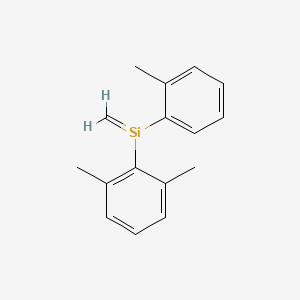
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
